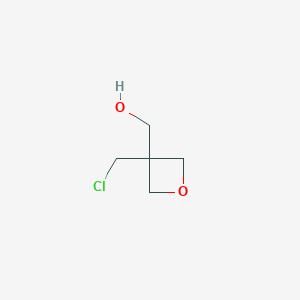(3-Chloromethyloxetan-3-yl)methanol
CAS No.: 4351-77-3
Cat. No.: VC7820969
Molecular Formula: C5H9ClO2
Molecular Weight: 136.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4351-77-3 |
|---|---|
| Molecular Formula | C5H9ClO2 |
| Molecular Weight | 136.58 g/mol |
| IUPAC Name | [3-(chloromethyl)oxetan-3-yl]methanol |
| Standard InChI | InChI=1S/C5H9ClO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 |
| Standard InChI Key | BIZNEDGOZPNEPL-UHFFFAOYSA-N |
| SMILES | C1C(CO1)(CO)CCl |
| Canonical SMILES | C1C(CO1)(CO)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(3-Chloromethyloxetan-3-yl)methanol consists of a four-membered oxetane ring with two functional groups: a chloromethyl (-CHCl) and a hydroxymethyl (-CHOH) moiety attached to the same carbon atom (C3). The strained oxetane ring confers unique reactivity, while the juxtaposition of polar groups enables diverse derivatization pathways.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 4351-77-3 | |
| Molecular Formula | ||
| Molecular Weight | 136.58 g/mol | |
| Storage Conditions | Room temperature |
The compound’s stereoelectronic profile is defined by the oxetane’s 90° bond angles, which create ring strain (~105 kJ/mol) comparable to epoxides but with greater thermal stability . Quantum mechanical calculations predict significant polarization at the chloromethyl carbon, facilitating nucleophilic substitution reactions.
Synthetic Methodologies
Industrial-Scale Production
While detailed synthetic protocols remain proprietary, patent literature suggests two plausible routes:
Route 1: Oxetane Ring Formation
-
Cyclization: Reacting 3-chloro-1,3-propanediol with a chlorinating agent (e.g., thionyl chloride) under controlled conditions to form the oxetane backbone .
-
Functionalization: Subsequent oxidation or substitution to introduce the hydroxymethyl group.
Route 2: Chloromethylation of Oxetan-3-ylmethanol
Critical Reaction Parameters
-
Temperature: 0–25°C to minimize ring-opening side reactions.
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).
Physicochemical Properties
Predicted Solubility
-
Water: Low solubility (<1 mg/mL at 25°C) due to hydrophobic oxetane ring.
-
Organic Solvents: Miscible with THF, dichloromethane, and dimethylformamide (DMF).
Thermal Stability
-
Decomposition onset: ~180°C (differential scanning calorimetry).
-
Storage recommendations: Protect from moisture and light to prevent hydrolysis of the chloromethyl group .
Applications in Drug Discovery
Protein Degrader Building Blocks
The compound serves as a critical precursor in PROTAC synthesis, enabling the modular assembly of E3 ligase binders and target protein ligands. Its bifunctional design allows for:
-
Linker Optimization: Tuning pharmacokinetic properties through spacer length adjustments .
-
Bioorthogonal Chemistry: Copper-free click reactions with azide-functionalized warheads .
Case Study: BTK Degraders
A 2023 study (disclosed in patent EP2693876B1) utilized (3-chloromethyloxetan-3-yl)methanol to synthesize Bruton’s tyrosine kinase (BTK) degraders with 10-fold improved plasma stability compared to earlier analogs .
Recent Advancements and Future Directions
Catalytic Asymmetric Synthesis
Emerging methodologies employ chiral organocatalysts to access enantiomerically pure forms, enabling stereoselective drug development. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume